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Compound of Interest

Compound Name:
5-Iodo-1,2-oxazole-3-carboxylic

acid

CAS No.: 1935586-77-8

Cat. No.: B2431002

Get Quote

Executive Summary: The Analytical Signature of 5-
Iodoisoxazoles
Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.[1]

5-Iodoisoxazoles serve as critical high-value scaffolds in drug discovery, primarily as

electrophilic partners in Suzuki-Miyaura and Sonogashira cross-couplings.[1] Their

"performance" in this context is defined by their reactivity and detectability. This guide

compares the mass spectrometric (MS) behavior of 5-iodoisoxazoles against their chlorinated

and brominated analogs, providing a definitive framework for structural validation.

Key Finding: Unlike chloro- or bromo- analogs, 5-iodoisoxazoles exhibit a unique "silent"

isotopic signature but a highly diagnostic fragmentation pathway driven by the weakness of the

C–I bond (53 kcal/mol), making the loss of the iodine radical (I•) the primary spectral event.
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Comparative Analysis: 5-Iodo vs. Halogenated
Alternatives
This section evaluates the MS "performance" (spectral distinctiveness and stability) of 5-

iodoisoxazoles relative to 5-bromo and 5-chloro alternatives.

Table 1: Halogenated Isoxazole MS Performance
Matrix[1]
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Feature 5-Iodoisoxazole
5-

Bromoisoxazole

5-

Chloroisoxazole

Analytical

Implication

Isotopic Pattern
Monoisotopic

(Single Peak)

1:1 Doublet (

)

3:1 Doublet (

)

Iodine lacks the

"M+2"

confirmation flag;

requires precise

mass or

fragmentation

analysis.[1]

C–X Bond

Energy

~53 kcal/mol

(Weakest)
~67 kcal/mol ~81 kcal/mol

High

Fragmentation:

5-Iodo

compounds often

show weak

Molecular Ions (

) in EI due to

rapid iodine loss.

[1]

Base Peak (EI)

Often

or Ring

Fragment

Often

or
Often

5-Iodo

identification

relies on the

absence of the

parent mass in

hard ionization.

Diagnostic Ion
126.9 (

)

79/81 (

)

35/37 (

)

The

ion is a distinct

marker in

positive mode if

the collision

energy is high

enough.

Comparative Insight: The "Fragility" Factor
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In drug development, the 5-iodo variant is the "high-performance" reactant but the "low-

stability" analyte.

Vs. 5-Bromo: The 5-bromo analog is more stable in the source. If your MS spectrum shows a

dominant parent ion with a 1:1 split, it is Bromine. If the parent ion is weak and you see a

massive loss of 127 Da, it is Iodine.

Vs. Regioisomers (4-Iodoisoxazole): The 5-position in isoxazoles is electronically distinct.

Upon N–O bond cleavage (the primary ring opening mechanism), 5-substituted isoxazoles

typically generate acyl cations (

).[1] A 5-iodoisoxazole will theoretically yield an iodocarbonyl fragment (unstable) or lose
Iodine before ring opening, whereas 4-iodoisoxazoles may retain the iodine on the alkene
fragment after ring cleavage.

Mechanistic Fragmentation Pathways[2][3]
The fragmentation of 5-iodoisoxazoles under Electron Ionization (EI) or Collision-Induced

Dissociation (CID) follows a deterministic logic governed by the N–O bond weakness and the

C–I bond lability.

Primary Pathway: The "Iodine First" Cascade
Ionization: Formation of the radical cation

.

C–I Cleavage: Homolytic cleavage is faster than ring opening.

Ring Disintegration: The resulting isoxazole cation (minus iodine) undergoes characteristic

N–O cleavage, often losing HCN or CO.

Secondary Pathway: Ring Cleavage (The "Shattering"
Mechanism)
If the C–I bond survives initially (common in Soft Ionization like ESI), the isoxazole ring opens

via N–O cleavage.
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Step 1: N–O bond breaks to form an acyclic nitrene/ketene intermediate.

Step 2: Recyclization to an oxazole or elimination of small neutrals (CO, HCN).[1]

Visualization: Fragmentation Workflow
The following diagram maps the competing pathways. Note the critical decision point based on

ionization energy.

Molecular Ion [M]+.
(5-Iodoisoxazole)

Path A: C-I Bond Cleavage
(Dominant in EI/High Energy)

 Weakest Bond (53 kcal/mol)

Path B: N-O Ring Cleavage
(Dominant in ESI/Low Energy)

 Ring Strain

Fragment [M-127]+
(Loss of I•)

Iodine Cation
(m/z 127)

 Charge Retention on I

Acyclic Nitrene/Ketene
Intermediate

Acyl Cation / Nitrile
(R-CN+)

 Loss of HCN/CO

Fragment [M-28]+
(Loss of CO)

 Rearrangement
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Figure 1: Competing fragmentation pathways for 5-iodoisoxazoles. Path A (Iodine loss) typically

predominates in hard ionization sources.[1]
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To ensure data integrity, follow this protocol. It includes "Checkpoints" to validate that the

system is performing correctly for halogenated species.

Phase 1: Sample Preparation & Ionization
Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS).[1] Avoid acetone (can form

adducts).[1]

Concentration: 10 µg/mL. High concentrations can lead to dimerization

, complicating iodine loss analysis.[1]

Ionization Source:

ESI (Electrospray):[1][2] Operate in Positive Mode.

EI (Electron Impact):[1] Standard 70 eV.[3][4]

Phase 2: Acquisition & Validation Steps[1]
Step 1: The "Parent Ion" Check

Action: Scan full range (m/z 50–500).[1]

Validation: Do you see the Molecular Ion (

)?

If YES: Zoom in.[4] Is there an isotope peak at M+2?

If M+2 is ~33% of M: It's Chlorine (Wrong compound).

If M+2 is ~100% of M: It's Bromine (Wrong compound).

If M+2 is <1.1% (Carbon isotope only): It is likely Iodine.

If NO: Look for

.[1] The C–I bond may have cleaved in the source (In-Source Fragmentation). Lower the
cone voltage/fragmentor voltage.
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Step 2: The "Iodine Fingerprint" Scan

Action: Perform a Product Ion Scan (MS2) of the parent.

Validation: Look for m/z 126.9045.

The presence of the Iodine cation (

) is the definitive "YES/NO" confirmation for iodinated species in high-energy collision
spectra.

Step 3: Neutral Loss Confirmation

Action: Check for Neutral Loss of 127 Da.

Logic: If the mass difference between Precursor and Base Peak is exactly 126.9 Da, the

structure contains Iodine attached to a labile position (C5).

Diagnostic Decision Tree
Use this logic flow to interpret unknown spectra suspected of containing 5-iodoisoxazoles.
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Figure 2: Logical decision tree for distinguishing 5-iodoisoxazoles from analogs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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